4-(Bromomethyl)-2-ethylpyridine
Overview
Description
4-(Bromomethyl)-2-ethylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromomethyl group attached to the fourth position and an ethyl group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Scientific Research Applications
4-(Bromomethyl)-2-ethylpyridine is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-ethylpyridine typically involves the bromination of 2-ethylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-ethylpyridine.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-ethylpyridine involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
4-(Bromomethyl)pyridine: Lacks the ethyl group at the second position.
2-Ethylpyridine: Lacks the bromomethyl group at the fourth position.
4-(Chloromethyl)-2-ethylpyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 4-(Bromomethyl)-2-ethylpyridine is unique due to the combination of the bromomethyl and ethyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group makes it a versatile intermediate for further functionalization, while the ethyl group can influence the compound’s steric and electronic properties.
Properties
IUPAC Name |
4-(bromomethyl)-2-ethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCENSSPUOYEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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